

# A Technical Guide to 2-Chloro-N-isopropylisonicotinamide: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name:	2-Chloro-N-isopropylisonicotinamide
Cat. No.:	B1365277

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**Abstract:** This document provides a comprehensive technical overview of **2-Chloro-N-isopropylisonicotinamide**, a halogenated pyridine carboxamide derivative of interest to the chemical and pharmaceutical research sectors. The guide details its chemical identity, including its definitive CAS number, physicochemical properties, and structural information. A plausible, well-established synthetic protocol for its preparation via amidation is presented, alongside a representative analytical workflow for purity and identity confirmation. Furthermore, this guide explores the compound's potential applications as a versatile synthetic intermediate in drug discovery, contextualized by the broader significance of the isonicotinamide scaffold. Safety protocols and handling guidelines, derived from authoritative sources, are also included to ensure safe laboratory use. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

## Chemical Identity and Physicochemical Properties

**2-Chloro-N-isopropylisonicotinamide** is a distinct chemical entity within the class of substituted pyridines. Its core structure consists of a pyridine ring chlorinated at the 2-position, with an N-isopropylcarboxamide group at the 4-position (the iso or para position). This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.

The definitive Chemical Abstracts Service (CAS) number for this compound is 439931-33-6[\[1\]](#). This identifier is crucial for unambiguous database searching and regulatory compliance.

Caption: 2D Structure of **2-Chloro-N-isopropylisonicotinamide**.

Table 1: Core Identifiers

Identifier	Value	Source
CAS Number	<b>439931-33-6</b>	<a href="#">PubChem[1]</a>
IUPAC Name	2-chloro-N-propan-2-ylpyridine-4-carboxamide	<a href="#">PubChem[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClN <sub>2</sub> O	<a href="#">PubChem[1]</a>
InChIKey	QZSSGGZMSWRLKH-UHFFFAOYSA-N	<a href="#">PubChem[1]</a>

| Canonical SMILES| CC(C)NC(=O)C1=CC(=NC=C1)Cl | [PubChem\[1\]](#) |

Table 2: Computed Physicochemical Properties

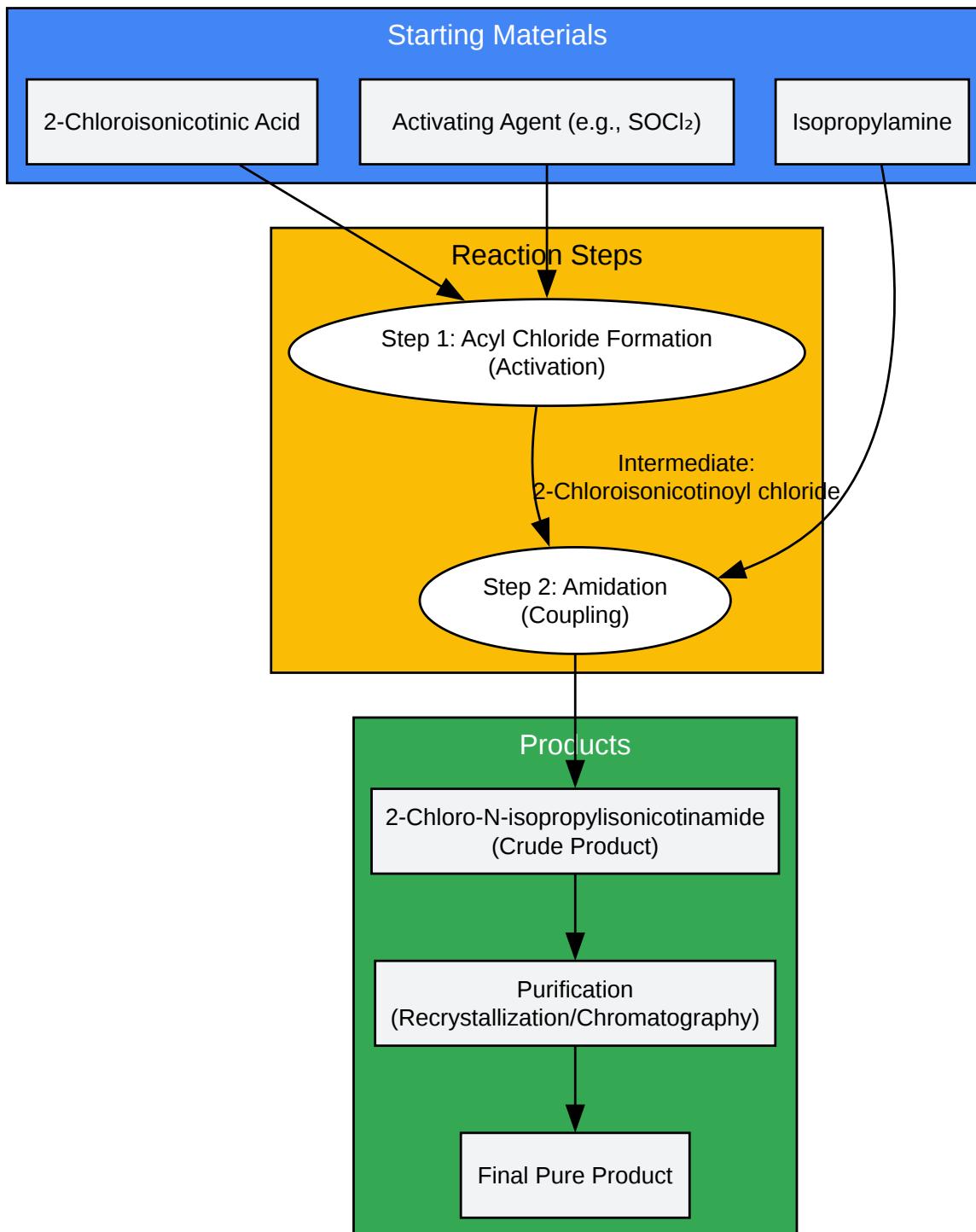
Property	Value	Source
Molecular Weight	<b>198.65 g/mol</b>	<a href="#">PubChem[1]</a>
Monoisotopic Mass	198.0559907 Da	<a href="#">PubChem[1]</a>
XLogP3	1.7	<a href="#">PubChem[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">PubChem</a>
Hydrogen Bond Acceptor Count	2	<a href="#">PubChem</a>
Rotatable Bond Count	2	<a href="#">PubChem</a>
Polar Surface Area	42 Å <sup>2</sup>	<a href="#">PubChem[1][2]</a>

| Heavy Atom Count | 13 | [PubChem](#) |

## Synthesis and Purification

The synthesis of **2-Chloro-N-isopropylisonicotinamide** is most commonly achieved through a standard amidation reaction. This involves the coupling of a 2-chloroisonicotinic acid derivative with isopropylamine. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. A common and efficient method for this activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride. The resulting highly reactive 2-chloroisonicotinoyl chloride can then readily react with isopropylamine to form the desired amide bond.

The causality behind this two-step approach lies in the inherent low reactivity of a carboxylic acid with an amine. The hydroxyl group of the carboxyl moiety is a poor leaving group. Converting it to an acyl chloride creates an excellent leaving group (chloride), rendering the carbonyl carbon highly electrophilic and susceptible to attack by the amine's lone pair of electrons.



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Caption: Plausible synthetic workflow for **2-Chloro-N-isopropylisonicotinamide**.

# Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is a representative procedure based on established chemical principles for amide bond formation.

## Step 1: Formation of 2-Chloroisonicotinoyl Chloride (Activation)

- In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Add 2-chloroisonicotinic acid (1 equivalent) to the flask.
- Slowly add thionyl chloride ( $\text{SOCl}_2$ , ~2-3 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to accelerate the reaction.
- Gently heat the mixture to reflux (typically ~70-80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and  $\text{SO}_2$ ) evolution.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2-chloroisonicotinoyl chloride is often used directly in the next step without further purification.

## Step 2: Amidation with Isopropylamine

- Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a new flask, and cool the solution in an ice bath (0°C).
- In a separate vessel, dissolve isopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same solvent. The base is crucial to neutralize the HCl byproduct generated during the reaction.
- Add the isopropylamine solution dropwise to the stirred, cooled acyl chloride solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours, or until TLC analysis indicates the consumption of the

starting material.

- Upon completion, quench the reaction by adding water. Extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude **2-Chloro-N-isopropylisonicotinamide**.

#### Step 3: Purification

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure compound.

## Applications in Research and Development

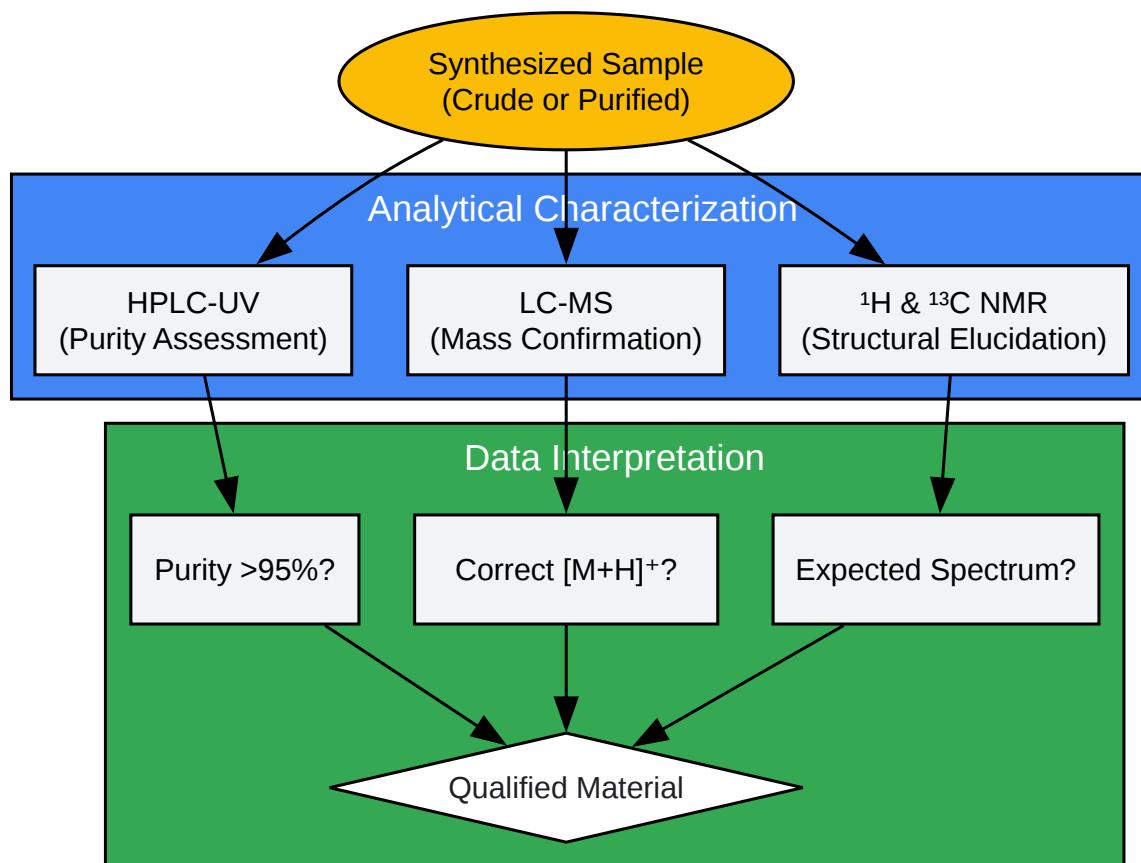
The primary value of **2-Chloro-N-isopropylisonicotinamide** in a research context lies in its utility as a versatile synthetic intermediate. The isonicotinamide scaffold is a well-recognized pharmacophore in medicinal chemistry<sup>[3]</sup>.

- Scaffold for Library Synthesis:** The chlorine atom at the 2-position of the pyridine ring is a key functional handle. It is susceptible to nucleophilic aromatic substitution ( $\text{S}_{\text{n}}\text{Ar}$ ) and can be displaced by various nucleophiles (e.g., amines, thiols, alcohols). More significantly, it serves as an excellent coupling partner in modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide array of chemical moieties at this position, enabling the rapid generation of diverse compound libraries for high-throughput screening.
- Fragment-Based Drug Discovery:** As a relatively small molecule, it can be used as a fragment in fragment-based drug discovery (FBDD) campaigns to probe the binding pockets of biological targets.
- Analogue Development:** The isonicotinamide core is present in numerous biologically active molecules. For instance, related derivatives have been investigated as modulators of metabolic receptors and enzymes<sup>[3][4]</sup>. A notable example is 2-Chloro-N-(2-fluorobenzyl)isonicotinamide, which has been identified as a Positive Allosteric Modulator

(PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD<sup>+</sup> salvage pathway[4]. This highlights the potential for derivatives of **2-Chloro-N-isopropylisonicotinamide** to be explored for similar or novel biological activities.

## Analytical Methodologies

To ensure the identity, purity, and quality of a synthesized batch of **2-Chloro-N-isopropylisonicotinamide**, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.



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Caption: General analytical workflow for quality control.

## Representative Protocol: Purity Assessment by HPLC-UV

This protocol describes a general method; specific parameters may require optimization.

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~50-100 µg/mL with the mobile phase.
- Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
- Mobile Phase: A typical mobile phase would be a gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
- Gradient Elution:
  - Start with 95% A / 5% B.
  - Ramp to 5% A / 95% B over 10 minutes.
  - Hold at 95% B for 2 minutes.
  - Return to initial conditions (95% A / 5% B) over 1 minute.
  - Equilibrate for 2 minutes before the next injection.
- Detection: Monitor the elution at a wavelength where the compound has significant absorbance, typically between 254 nm and 270 nm for a pyridine ring system.
- Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. A pure sample should exhibit a single major peak.

## Safety and Handling

**2-Chloro-N-isopropylisonicotinamide** is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting[1].

Table 3: GHS Hazard and Precautionary Information

Category	Code	Statement	Source
Hazard	H302	<b>Harmful if swallowed</b>	<a href="#">PubChem[1]</a>
	H315	Causes skin irritation	<a href="#">PubChem[1]</a>
	H319	Causes serious eye irritation	<a href="#">PubChem[1]</a>
	H335	May cause respiratory irritation	<a href="#">PubChem[1]</a>
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	<a href="#">PubChem[1]</a>
	P264	Wash face, hands and any exposed skin thoroughly after handling	<a href="#">Fisher Scientific[5]</a>
	P280	Wear protective gloves/protective clothing/eye protection/face protection	<a href="#">Fisher Scientific[5]</a>
Storage	P403+P233	Store in a well-ventilated place. Keep container tightly closed	<a href="#">PubChem[1]</a>
	P405	Store locked up	<a href="#">PubChem[1]</a>

| Disposal| P501 | Dispose of contents/container to an approved waste disposal plant |

PubChem[1] |

## First-Aid Measures[5]

- Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
- Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Handling Recommendations: Always handle this chemical inside a certified chemical fume hood. Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust. Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area.

## Conclusion

**2-Chloro-N-isopropylisonicotinamide**, identified by CAS number 439931-33-6, is a valuable heterocyclic intermediate for chemical synthesis and drug discovery. Its structure offers a modifiable scaffold, particularly at the 2-position, for the development of novel molecular entities. The synthesis is achievable through standard and scalable amidation chemistry. As with all laboratory chemicals, adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its hazardous properties. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their research and development programs.

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